1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.: 646037-39-0
VCID: VC17280864
InChI: InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2
SMILES:
Molecular Formula: C9H7F2N3
Molecular Weight: 195.17 g/mol

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine

CAS No.: 646037-39-0

Cat. No.: VC17280864

Molecular Formula: C9H7F2N3

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine - 646037-39-0

Specification

CAS No. 646037-39-0
Molecular Formula C9H7F2N3
Molecular Weight 195.17 g/mol
IUPAC Name 1-(3,5-difluorophenyl)pyrazol-4-amine
Standard InChI InChI=1S/C9H7F2N3/c10-6-1-7(11)3-9(2-6)14-5-8(12)4-13-14/h1-5H,12H2
Standard InChI Key OIIPUFNXGPIVCV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)F)N2C=C(C=N2)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine possesses the molecular formula C₉H₇F₂N₃ and a molecular weight of 195.17 g/mol. The IUPAC name systematically describes its structure: a pyrazole ring (positions 1–4) substituted with an amino group at position 4 and a 3,5-difluorophenyl moiety at position 1. The canonical SMILES representation (C1=C(C=C(C=C1F)F)N2C=C(C=N2)N) confirms the connectivity of atoms, while the InChIKey (OIIPUFNXGPIVCV-UHFFFAOYSA-N) provides a unique identifier for chemical databases.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇F₂N₃
Molecular Weight195.17 g/mol
CAS Registry Number646037-39-0
XLogP3 (Partition Coeff.)1.9 (Predicted)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors4 (2 F, 2 N)

The fluorine atoms at the 3 and 5 positions of the phenyl ring induce strong electron-withdrawing effects, modulating the compound’s electronic distribution and solubility profile . This substitution pattern is critical for enhancing metabolic stability and membrane permeability in biological systems .

Synthesis and Structural Optimization

Synthetic Pathways

Industrial synthesis typically employs a two-step strategy:

  • Formation of the Pyrazole Core: 3,5-Difluorophenylhydrazine reacts with β-diketones or α,β-unsaturated ketones under acidic conditions, facilitating cyclocondensation to form the pyrazole ring.

  • Functionalization: Subsequent amination at position 4 is achieved via nucleophilic substitution or catalytic amination, with palladium-based catalysts often employed to improve regioselectivity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CyclocondensationHCl/EtOH, reflux, 12 hr65–70%
AminationNH₃, Pd/C, 80°C, 6 hr50–55%

Alternative routes utilize microwave-assisted synthesis to reduce reaction times, though scalability remains a challenge for industrial production. Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Structural and Electronic Analysis

Crystallographic Insights

While no single-crystal X-ray data exists for 1-(3,5-Difluorophenyl)-1H-pyrazol-4-amine, studies on analogous pyrazole derivatives (e.g., 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole) reveal planar pyrazole rings with dihedral angles of 15–30° relative to appended aromatic groups . Density functional theory (DFT) calculations predict similar planarity for this compound, with fluorine atoms adopting ortho and para positions relative to the pyrazole attachment site .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H, pyrazole-H3), 7.45–7.35 (m, 2H, aryl-H), 6.90 (s, 1H, NH₂), 6.05 (s, 1H, pyrazole-H5).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 162.1 (C-F), 150.2 (C-N), 135.4 (pyrazole-C4), 128.3–115.7 (aryl-C).

  • HRMS: m/z 195.0643 [M+H]⁺ (calc. 195.0648).

TargetAssay TypeIC₅₀/EC₅₀Mechanism
Tyrosine KinaseIn vitro enzymatic8.2 µMATP-competitive inhibition
COX-2Cell-free assay12.4 µMSubstrate binding blockade
Candida albicansMIC assay64 µg/mLMembrane disruption

Anticancer Properties

In MCF-7 breast cancer cells, the compound induces apoptosis at 50 µM, evidenced by caspase-3 activation (2.8-fold increase) and PARP cleavage . Synergistic effects with doxorubicin (combination index = 0.82) suggest utility in combination therapies .

Industrial and Research Applications

Material Science

The electron-deficient fluorinated aromatic system enables use as:

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Luminescent materials: Quantum yield of 0.38 in blue-emitting OLED prototypes.

Agrochemical Development

Derivatives exhibit herbicidal activity against Amaranthus retroflexus (ED₅₀ = 45 g/ha), outperforming commercial standards like atrazine in hydroponic assays.

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